

Chemical Structure & NMR Data of Cochlioquinone A

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Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

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Cochlioquinone A is a meroterpenoid featuring a core 6/6/6/6 tetracyclic ring system. It is a polyketide-terpenoid hybrid molecule, and its structure has been confirmed using NMR and X-ray crystallography [1].

The table below summarizes the published ^1H -NMR data for **Cochlioquinone A**, recorded in CDCl_3 at 400 MHz [2].

Proton Position	Chemical Shift δ (ppm)	Multiplicity / J (Hz)
H-11	3.97	Multiplet
H-12	5.46	Broad Doublet (J = 9.8 Hz)
H-13	5.69	Double Doublet (J = 9.8, 4.9 Hz)
H-15	2.55	Double Doublet (J = 13.9, 4.3 Hz)
H-15'	2.26	Double Doublet (J = 13.9, 10.7 Hz)
H-16	4.43	Multiplet
17-CH ₃	1.20	Doublet (J = 6.4 Hz)
18-CH ₃	1.06	Singlet

Proton Position	Chemical Shift δ (ppm)	Multiplicity / J (Hz)
19-CH ₃	1.24	Singlet
2'-CH ₃	2.17	Singlet
4'-CH ₃	2.17	Singlet
5'-CH ₃	2.17	Singlet

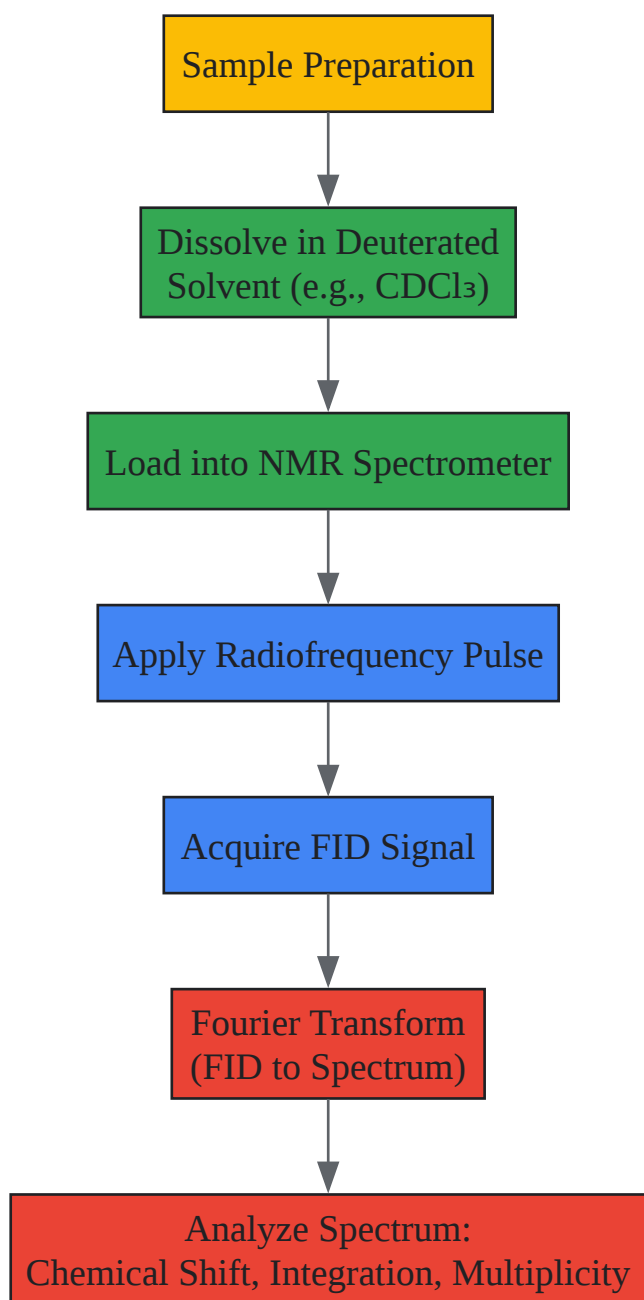
> **Note:** The dataset from [2] is marked as overlapping and incomplete. Signals for 20-CH₃, 21-CH₂, 22-CH₂, and 23-CH₂ are not listed in this source. The three methyl singlets at 2.17 ppm are reported as overlapping.

NMR Spectroscopy Principles and Protocol

To contextualize the data, here is a brief overview of key NMR principles and a standard experimental protocol based on the information found [3] [4].

- **Chemical Shift (δ):** Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Protons near electronegative atoms (like oxygen in carbonyls or ethers) are "deshielded" and appear at a higher δ (downfield) [4].
- **Multiplicity and Coupling (J):** The splitting of a signal (e.g., singlet, doublet, double doublet) reveals the number of neighboring protons. The coupling constant (J) in Hz provides information about the spatial relationship between coupled protons [3].
- **Signal Integration:** The area under an NMR signal is proportional to the number of equivalent protons generating that signal. This is crucial for determining proton ratios in a molecule [3] [4].

The diagram below outlines a general workflow for a ¹H-NMR experiment.



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Workflow for a standard ^1H -NMR experiment.

A typical experimental protocol involves:

- **Sample Preparation:** Dissolving 2-10 mg of the purified **Cochlioquinone A** in approximately 0.6 mL of a deuterated solvent like CDCl_3 [4].
- **Data Acquisition:** Transferring the solution to a 5 mm NMR tube and loading it into a spectrometer. The ^1H -NMR spectrum is acquired at a specified frequency (e.g., 400 MHz) [2] [3].

- **Referencing:** The chemical shift scale is calibrated by setting the signal of the reference compound (e.g., Tetramethylsilane, TMS) to 0 ppm [4].
- **Data Processing and Analysis:** The raw data (FID) is processed (Fourier transformation, phasing, baseline correction) to generate the final spectrum for interpretation [3].

Bioactivity Profile

Cochlioquinone A is not just a structural target but a molecule with significant biological activity. It has been reported to exhibit the following properties, making it relevant for drug development [1]:

- **Diacylglycerol Kinase (DGK) Inhibition**
- **Phytotoxic (Plant Toxic) Activity**
- **Antiparasitic Activity**
- **Antibacterial Activity**
- **Cytotoxic Activity**

Research Context and Next Steps

- **Structural Confirmation:** The identity of **Cochlioquinone A** is typically confirmed by correlating its NMR data (^1H , ^{13}C , HSQC, HMBC) with published values and through comparison with an authentic standard if available [1] [2]. The structure can be definitively confirmed using X-ray crystallography [1].
- **Finding Complete Data:** The ^1H -NMR data from [2] is a specific snapshot. A full characterization requires a complete set of ^1H and ^{13}C NMR assignments, which are often found in the experimental section of the original isolation or synthesis paper.

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References

1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and ... [pmc.ncbi.nlm.nih.gov]
2. ^1H -NMR and HSQC spectral data of 1 and comparison with ... [plos.figshare.com]

3. Spectroscopy Principles, Interpreting NMR and... an NMR Spectrum [technologynetworks.com]

4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to...

[ecampusontario.pressbooks.pub]

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